3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine

Catalog No.
S14450079
CAS No.
M.F
C6H4BrClN4
M. Wt
247.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine

Product Name

3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine

IUPAC Name

3-bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

InChI

InChI=1S/C6H4BrClN4/c7-4-2-10-6-3(9)1-5(8)11-12(4)6/h1-2H,9H2

InChI Key

OFIPZIYZCIMUTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2N=C1Cl)Br)N

3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine is an aromatic compound characterized by the presence of bromine, chlorine, and nitrogen within its structure. Its chemical formula is C6H4BrClN4C_6H_4BrClN_4 with a molecular weight of approximately 232.47 g/mol. The compound is solid at room temperature, exhibiting a melting point of 156 °C and a density of 2.03 g/cm³ . It is typically stored under inert gas conditions to prevent degradation.

This compound belongs to the imidazo[1,2-b]pyridazine class, which is significant due to its diverse biological activities and potential applications in medicinal chemistry.

Typical for halogenated compounds. Notably, it can participate in nucleophilic substitutions where the bromine or chlorine atoms may be replaced by nucleophiles such as amines or alcohols. For example, reactions with morpholine in tert-butyl alcohol at elevated temperatures yield derivatives of the compound .

Additionally, coupling reactions involving palladium-catalyzed cross-coupling techniques have been reported, where this compound acts as a precursor to synthesize more complex structures by reacting with boronic acids under specific conditions .

The biological activity of 3-bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine has been explored in several studies. Compounds in this class have shown potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth. The presence of halogens like bromine and chlorine often enhances the pharmacological properties of these compounds, making them suitable candidates for drug development.

Moreover, preliminary studies suggest that this compound may exhibit antimicrobial properties, although further investigation is necessary to fully understand its efficacy and mechanism of action .

The synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine can be achieved through several methods:

  • Direct Halogenation: Starting from imidazo[1,2-b]pyridazine derivatives, bromination and chlorination can be performed sequentially or simultaneously under controlled conditions.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts in coupling reactions allows for the introduction of various substituents onto the imidazo ring system. This method often yields high purity and selectivity for the desired product .
  • Reflux Methods: Conducting reactions in solvents such as tetrahydrofuran or dioxane at elevated temperatures (e.g., refluxing) has been shown to facilitate the formation of this compound from simpler precursors .

3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Material Science: The unique structural properties may allow for its use in developing novel materials or as a building block in organic synthesis.

Interaction studies involving 3-bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding how the compound exerts its biological effects and can guide further modifications to enhance its potency and selectivity.

Research indicates that compounds within the imidazo[1,2-b]pyridazine class may interact with key proteins involved in cellular signaling pathways, potentially leading to therapeutic effects against various diseases .

Several compounds share structural similarities with 3-bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Bromoimidazo[1,2-b]pyridazine18087-73-50.88
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine1260850-70-10.85
8-Bromo-6-chloroimidazo[1,2-b]pyridazine933190-51-30.77
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine18112-31-70.89
6-Chloroimidazo[1,2-b]pyridazine6775-78-60.84

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of different substituents can significantly alter their biological activities and applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.93079 g/mol

Monoisotopic Mass

245.93079 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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